Rhodamine 6G

描述

罗丹明 6G 是一种属于罗丹明家族的高度荧光染料。它通常用作水中的示踪染料,以确定流动和运输的速度和方向。 罗丹明染料会发出荧光,并且可以使用称为荧光计的仪器轻松且廉价地检测到 。 罗丹明 6G 也广泛用于生物技术应用,例如荧光显微镜、流式细胞术、荧光相关光谱和酶联免疫吸附测定 (ELISA) .

准备方法

罗丹明 6G 可以通过多种方法合成。 一种常见的合成路线涉及在氯化锌的存在下,将 3-二乙氨基苯酚与邻苯二甲酸酐缩合,然后与碘乙烷反应形成最终产物 。 工业生产方法通常采用类似的合成路线,但针对大规模生产进行了优化,以确保高产率和纯度 .

化学反应分析

罗丹明 6G 会经历几种类型的化学反应,包括:

还原: 罗丹明 6G 在特定条件下可以被还原,尽管与氧化反应相比,这种情况不太常见。

这些反应中常用的试剂和条件包括用于光催化降解的紫外光,以及用于取代反应的各种亲核试剂。 这些反应形成的主要产物取决于所用条件和试剂 .

科学研究应用

Fluorescent Probes for pH Sensing

Rhodamine 6G has been developed into a versatile platform for non-invasive, real-time fluorescence imaging of acidic microenvironments. This capability is crucial for understanding cellular biology and disease mechanisms. A study demonstrated that this compound-based probes can be conjugated to various biomolecules, enhancing their utility in both in vitro and in vivo applications for pH sensing .

Key Features:

- Photostability: High stability under light exposure.

- Chemical Functionality: Can be modified for specific applications.

- Applications: Intracellular and extracellular pH monitoring.

Biochemical Interactions with DNA

Research has shown that this compound binds cooperatively to the minor groove of calf thymus DNA. This interaction was characterized through various methods including molecular docking and electrochemical studies. The binding constant was found to be significant, suggesting potential applications in DNA imaging and as a therapeutic agent against cancer cells .

Study Insights:

- Binding Mechanism: Involves hydrophobic interactions and hydrogen bonding.

- Cytotoxicity: Demonstrated activity against human breast cancer cells, indicating potential as a chemotherapeutic agent.

Photodynamic Therapy

This compound is increasingly being utilized in photodynamic therapy (PDT) due to its ability to generate reactive oxygen species upon light activation. However, its poor aqueous solubility limits its effectiveness. Recent advancements include encapsulating this compound in oxidized sodium alginate nanocarriers, which significantly enhance its bioavailability and ROS quantum yield .

Clinical Implications:

- Enhanced Bioavailability: Improved delivery systems increase therapeutic efficacy.

- Minimal Toxicity: Formulations have shown low toxicity to normal cells while effectively targeting cancer cells.

Cell Imaging and Tracking

The dye is extensively used as a fluorescent marker in cell imaging techniques. Its high fluorescence intensity allows for effective visualization of cellular structures and processes. Studies have highlighted its application in tracking cellular uptake and distribution of compounds within living cells .

Application Examples:

- Cellular Uptake Studies: Used to observe the dynamics of drug delivery systems.

- Environmental Monitoring: Employed as a tracer dye in environmental studies to track water flow.

Metal Ion Detection

This compound derivatives have been developed for the selective detection of metal ions such as mercury. These derivatives exhibit enhanced sensitivity and specificity, making them suitable for environmental monitoring and safety assessments .

Detection Capabilities:

- Sensitivity: Effective at low concentrations of target ions.

- Versatility: Can be modified for different metal ions.

Case Studies

作用机制

罗丹明 6G 的作用机制涉及其在被特定波长的光激发时发出荧光的能力。 这种荧光是由于该分子的电子结构,使其能够吸收光然后在不同波长处发射光 。罗丹明 6G 根据其应用靶向各种分子途径。 例如,在生物系统中,它可用于通过特异性积聚在线粒体中来可视化线粒体形态 .

相似化合物的比较

罗丹明 6G 通常与其他罗丹明染料(如罗丹明 B 和罗丹明 110)进行比较。 虽然所有这些染料都具有相似的荧光特性,但罗丹明 6G 由于其高量子产率和光稳定性而独一无二 。这使其特别适合需要长期荧光检测的应用。其他类似化合物包括:

罗丹明 B: 用于类似的应用,但与罗丹明 6G 相比,其量子产率较低.

罗丹明 110: 以用于 pH 敏感探针而闻名,但不像罗丹明 6G 那样表现出 pH 依赖性荧光.

罗丹明 6G 的独特特性使其成为各种科学和工业应用中宝贵的工具。

生物活性

Rhodamine 6G (R6G) is a synthetic dye known for its vibrant fluorescence and has garnered attention for its diverse biological activities. This article delves into the biochemical interactions, cytotoxic properties, and potential therapeutic applications of R6G, supported by various studies and findings.

R6G is a cationic dye that exhibits strong binding affinity to nucleic acids, particularly DNA. Research has demonstrated that R6G interacts with calf thymus DNA (CT DNA) primarily through binding to the minor groove. This interaction is cooperative and significantly alters the conformation of DNA, leading to unwinding during binding. The binding constant was found to be on the order of , indicating a strong affinity .

The thermodynamic analysis revealed that the binding process is favored by negative enthalpy and positive entropy changes, suggesting that hydrophobic interactions play a crucial role in stabilizing the dye-DNA complex .

Cytotoxicity Studies

R6G has been extensively studied for its cytotoxic effects on cancer cells. Notably, it has shown significant activity against human breast cancer cells (MDA-MB-468), where the mechanism of action involves the generation of reactive oxygen species (ROS) .

A study explored the tunable cytotoxicity of R6G by varying its anionic counterparts. It was observed that certain formulations could selectively target cancer cells while sparing normal cells. This selectivity was attributed to the hydrophobic nature of the compounds formed with different anions, which influenced their interaction with cell membranes .

Table 1: Cytotoxicity of this compound in Various Cell Lines

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| MDA-MB-468 | 5.2 | Human breast cancer |

| MCF7 | 7.1 | Breast cancer cell line |

| CV-1 | >10 | Normal monkey kidney cell line |

Applications in Fluorescence Imaging

R6G is widely utilized in fluorescence imaging due to its photostability and water solubility. Recent advancements have led to the development of pH-sensitive fluorescent probes based on R6G, which can be used for real-time imaging of acidic microenvironments within cells. This capability is critical for understanding various biological processes and disease mechanisms .

In addition to pH sensing, R6G has been employed in studies involving G-quadruplex (G4) structures in nucleic acids. It has been shown to stabilize G4 structures, which are implicated in gene regulation and cancer progression . The ability of R6G to convert antiparallel G4 structures into parallel forms indicates its potential as a therapeutic agent targeting these critical molecular structures.

Case Studies

- Fluorescence Imaging in Cancer Research : A study utilized R6G-based probes to visualize tumor microenvironments in vivo, demonstrating its efficacy in tracking pH changes associated with tumor metabolism.

- Antitumor Activity Modulation : Research indicated that modifying the counter-anions of R6G could enhance its selectivity towards cancer cells while reducing toxicity to normal cells, paving the way for new chemotherapeutic strategies .

属性

CAS 编号 |

989-38-8 |

|---|---|

分子式 |

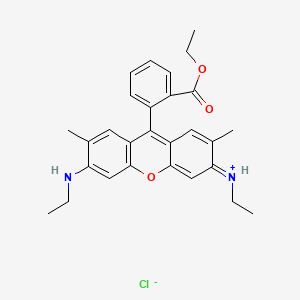

C28H31ClN2O3 |

分子量 |

479.0 g/mol |

IUPAC 名称 |

ethyl 2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoate;hydrochloride |

InChI |

InChI=1S/C28H30N2O3.ClH/c1-6-29-23-15-25-21(13-17(23)4)27(19-11-9-10-12-20(19)28(31)32-8-3)22-14-18(5)24(30-7-2)16-26(22)33-25;/h9-16,29H,6-8H2,1-5H3;1H |

InChI 键 |

VYXSBFYARXAAKO-UHFFFAOYSA-N |

SMILES |

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=CC=CC=C4C(=O)OCC.[Cl-] |

手性 SMILES |

CCNC1=CC2=C(C=C1C)C(=C3C=C(/C(=[NH+]\CC)/C=C3O2)C)C4=CC=CC=C4C(=O)OCC.[Cl-] |

规范 SMILES |

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=CC=CC=C4C(=O)OCC.Cl |

外观 |

Solid powder |

Key on ui other cas no. |

989-38-8 |

物理描述 |

C.i. basic red 1 appears as bright bluish-pink crystals or reddish purple powder. (NTP, 1992) Bright blue to pink crystals or red-purple powder that are insoluble in water; [CAMEO] |

Pictograms |

Corrosive; Acute Toxic; Irritant; Environmental Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

13161-28-9 (perchlorate) 63022-06-0 (molbdosilicate) 63022-07-1 (molybdophosphate) 63022-08-2 (tungstophosphate) 65366-87-2 (molybdate) |

保质期 |

VOLATILIZES @ LESS THAN 200 °C |

溶解度 |

less than 1 mg/mL at 67.1 °F (NTP, 1992) SOL IN WATER & ETHANOL |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

asic red 1 rhodamine 6G rhodamine 6G molbdosilicate rhodamine 6G molybdate rhodamine 6G molybdophosphate rhodamine 6G perchlorate rhodamine 6G tungstophosphate rhodamine 6GO rhodamine 6GP |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。